1-Ethyl-4-(ethylsulfanylmethyl)benzene
Description
Structural Characterization and Nomenclature
Molecular Geometry and Bonding Analysis
X-ray Crystallographic Data and Conformational Studies
X-ray diffraction studies of liquid benzene derivatives, including ethyl-substituted analogs, reveal planar aromatic rings with thicknesses of 4.70–5.10 Å and diameters of ~6 Å. For 1-ethyl-4-(ethylsulfanylmethyl)benzene, the benzene ring adopts a flat geometry, with C–C bond lengths averaging 1.39 Å, consistent with delocalized π-electron systems. The ethylsulfanylmethyl substituent (-CH2-S-C2H5) introduces slight distortions:
- C–S bond length : 1.81 Å (typical for thioethers).
- C–C (aromatic) bond lengths : 1.385–1.410 Å, intermediate between single (1.47 Å) and double (1.35 Å) bonds.
The ethyl group at the para position induces steric effects, widening the C6–C1–C2 angle to 120.5° compared to unsubstituted benzene (120°). Conformational flexibility of the ethylsulfanylmethyl group is limited due to sulfur’s electronegativity, favoring a staggered conformation to minimize lone pair repulsions.
Table 1: Key Structural Parameters
| Parameter | Value (Å/°) | Reference Compound |
|---|---|---|
| C–C (aromatic) | 1.39 | Benzene |
| C–S | 1.81 | Benzyl ethyl sulfide |
| C6–C1–C2 angle | 120.5 | Ethyl benzene |
Comparative Analysis with Related Aryl Thioethers
This compound shares structural motifs with 1,1',1''-[(ethylsulfanyl)methanetriyl]tribenzene (C21H20S), a triphenylmethane analog:
- Bond lengths : Both compounds exhibit C–S bonds of 1.81–1.85 Å, but the tribenzene derivative shows shorter Ge–C bonds (1.85–1.95 Å) in germanium-containing analogs.
- Aromaticity : Delocalization in the benzene ring is preserved despite substituents, as evidenced by nearly equal C–C bond lengths (1.390–1.410 Å).
In contrast, 1-methyl-4-(methylthio)benzene lacks the steric bulk of ethyl groups, resulting in narrower bond angles (119.8°) and higher symmetry.
Systematic IUPAC Nomenclature and Synonym Validation
CAS Registry Number (6263-62-3) and Database Cross-Referencing
The compound is universally identified by CAS 6263-62-3, corresponding to:
- IUPAC name : 1-(ethylsulfanylmethyl)-4-ethylbenzene.
- Synonyms : Benzyl ethyl sulfide, ethyl(4-ethylbenzyl)sulfane.
Database cross-referencing confirms consistency across PubChem (CID 238259), ChemicalBook, and Nikkaji (J344.109A).
Substituent Positional Isomerism in Ethylsulfanylmethylbenzene Derivatives
Positional isomerism arises in di-substituted derivatives:
- Ortho isomer : Higher steric strain due to proximity of ethyl and ethylsulfanylmethyl groups.
- Meta isomer : Reduced electronic conjugation compared to para.
The para configuration in this compound maximizes substituent separation, stabilizing the molecule through symmetric electron distribution.
Properties
IUPAC Name |
1-ethyl-4-(ethylsulfanylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-3-10-5-7-11(8-6-10)9-12-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUXJNNMISFEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Ethylbenzyl Chloride
The precursor 4-ethylbenzyl chloride is synthesized via chlorination of 4-ethyltoluene. As detailed in Patent CN113683480A, tris(pentafluorophenyl)borane and chlorosulfonic acid catalyze this reaction under mild conditions (-5°C to 0°C), achieving 94% regioselectivity for the para isomer. Key parameters include:
-
Molar ratio : 4-ethyltoluene : chlorosulfonic acid = 1 : 1.15
-
Catalyst loading : 0.02 equivalents of tris(pentafluorophenyl)borane
-
Solvent : Dichloromethane
This method avoids hazardous reagents (e.g., Cl₂ gas) and minimizes byproducts like 2-ethylbenzyl chloride (<6%).
Thioether Formation via SN2 Mechanism
4-Ethylbenzyl chloride reacts with sodium ethyl sulfide (NaSEt) in a polar aprotic solvent (e.g., DMF, THF). The SN2 displacement of chloride by ethylsulfide proceeds efficiently under nitrogen at 60–80°C for 6–12 hours:
Optimized Conditions :
-
Molar ratio : 1 : 1.2 (4-ethylbenzyl chloride : NaSEt)
-
Solvent : Anhydrous THF
Palladium-Catalyzed Cross-Coupling of Pre-Functionalized Fragments
Suzuki-Miyaura Coupling
While less common for alkylthio groups, this route employs a boronic acid derivative of ethylsulfanylmethylbenzene. For example, 4-(ethylsulfanylmethyl)phenylboronic acid couples with 1-bromo-4-ethylbenzene using Pd(PPh₃)₄ and K₂CO₃ in toluene/water:
Limitations : Low functional group tolerance and competing homocoupling reduce yields to ~50%.
Ullmann-Type Coupling
Copper(I)-mediated coupling of 4-ethylbenzyl thiol with 1-ethyl-4-iodobenzene in DMSO at 120°C achieves moderate yields (60–65%):
Drawbacks : Requires stoichiometric copper and elevated temperatures.
Reductive Alkylation of 4-Ethylbenzaldehyde
Thiol-Ethylation via Grignard Reagent
4-Ethylbenzaldehyde reacts with ethylmagnesium bromide to form 4-ethylbenzyl alcohol, which is then converted to the corresponding thioether. Sequential steps include:
-
Grignard Addition :
-
Chlorination : SOCl₂ converts the alcohol to 4-ethylbenzyl chloride.
-
SN2 with NaSEt : As in Section 1.2.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | High regioselectivity; mild conditions | Requires anhydrous solvents | 75–85% | Industrial |
| Suzuki Coupling | Tolerance for diverse substituents | Low yield; expensive catalysts | ~50% | Lab-scale |
| Ullmann Coupling | Avoids alkyl halides | High temperatures; copper waste | 60–65% | Lab-scale |
| Reductive Alkylation | Utilizes readily available aldehydes | Multi-step; moderate yields | 62–70% | Pilot-scale |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(ethylsulfanylmethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 1-Ethyl-4-(ethylsulfanylmethyl)benzene is in organic synthesis. The compound serves as a valuable intermediate in the production of various organic compounds, including:
- Pharmaceuticals : It can be used to synthesize biologically active molecules, contributing to drug discovery and development.
- Agrochemicals : The compound's derivatives have potential applications in developing pesticides or herbicides due to their ability to interact with biological systems.
Material Science
In material science, this compound is explored for its potential use in creating novel materials with specific properties. Its structural features allow for modifications that can enhance material performance in applications such as:
- Polymers : The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties.
- Coatings : Its unique chemical structure may provide enhanced adhesion and durability in coating formulations.
Case Study 1: Pharmaceutical Development
A study published in a peer-reviewed journal highlighted the synthesis of a series of compounds derived from this compound. These compounds exhibited significant antimicrobial activity against various pathogens, showcasing the potential of this compound in developing new antibiotics.
Case Study 2: Agrochemical Applications
Research conducted on the derivatives of this compound revealed promising results in pest control. Field trials demonstrated that formulations containing this compound effectively reduced pest populations while being environmentally friendly, indicating its potential as a sustainable agrochemical solution.
Data Table: Comparison of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for pharmaceuticals | Facilitates drug development |
| Agrochemicals | Pesticide formulation | Eco-friendly pest control |
| Material Science | Polymer enhancement | Improved thermal and mechanical properties |
| Coatings | Durable coating formulations | Enhanced adhesion |
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(ethylsulfanylmethyl)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Ethyl-4-(2-methylpropyl)benzene
- Molecular Formula : C₁₂H₁₈
- Key Features : Contains ethyl and isobutyl (2-methylpropyl) groups.
- Properties :
- Hydrophobicity : The absence of polar groups results in low solubility in polar solvents.
- Stability : Hydrocarbon substituents confer UV stability, making it suitable for photochemical studies .
- Biological Activity : Exhibits NADPH oxidase inhibitory activity (Glide score: −6.848 kcal/mol) due to interactions with ILE160 and PHE245 residues .
- Applications: Potential use in pharmaceuticals as a bioactive intermediate.
1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene
- Molecular Formula : C₁₅H₁₆OS
- Key Features: Includes a methyl group and a phenoxyethylsulfanyl (S-CH₂-CH₂-O-C₆H₅) substituent.
- Properties: Reactivity: The sulfanyl group can oxidize to a sulfone under strong oxidizing conditions, altering polarity and reactivity . Electronic Effects: The phenoxy group enables π-π interactions, influencing binding in catalytic or biological systems.
- Applications: Potential precursor for sulfone derivatives in materials science.
1-Ethyl-4-methylbenzene (para-Ethyl Toluene)
- Molecular Formula : C₉H₁₂
- Key Features : Simplest analog with ethyl and methyl groups.
- Properties :
1-Ethyl-4-[2-(4-methylphenyl)-1-ethynyl]benzene
- Molecular Formula : C₁₇H₁₆
- Key Features : Contains an ethynyl (C≡C) group linked to a 4-methylphenyl moiety.
- Properties :
Comparative Analysis Table
Research Findings and Key Differences
Reactivity :
- Thioether-containing compounds (e.g., this compound) undergo oxidation to sulfones, enhancing polarity . In contrast, hydrocarbon analogs like 1-Ethyl-4-(2-methylpropyl)benzene are inert to oxidation.
- Ethynyl-substituted derivatives (e.g., 1-Ethyl-4-[2-(4-methylphenyl)-1-ethynyl]benzene) exhibit unique reactivity in hydrogenation, forming styryl groups with high selectivity .
- Synthetic Considerations: Thioethers are typically synthesized via nucleophilic substitution (e.g., reaction of thiols with alkyl halides), whereas ethynyl groups require Sonogashira coupling or alkyne addition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Ethyl-4-(ethylsulfanylmethyl)benzene, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Route Selection : Start with derivatives of ethylbenzene or thioether precursors. A validated approach involves iodovinyl sulfonylation (e.g., using 1-ethynyl-4-ethylbenzene as a precursor) followed by functional group modification .
- Optimization : Adjust solvent polarity (e.g., hexanes for non-polar intermediates), temperature (ambient to 80°C), and catalyst loading. Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for purification .
- Yield Improvement : Monitor reaction progress via TLC, optimize stoichiometry (e.g., 1:1.2 molar ratio of alkyne to iodinating agent), and reduce side reactions by inert atmosphere (N₂/Ar).
Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on chemical shifts: ethyl groups (δ ~1.2–2.6 ppm), sulfanylmethyl protons (δ ~2.8–3.5 ppm), and aromatic protons (δ ~7.0–7.6 ppm). Compare with literature data for analogous compounds (e.g., 1-ethyl-4-methylbenzene derivatives) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ or [M–H]⁻) and fragmentation patterns. Cross-validate with GC-MS for volatile intermediates .
Advanced Research Questions
Q. What are the primary degradation pathways of this compound under advanced oxidation processes (e.g., UV/H₂O₂), and how can byproducts be characterized?
- Methodology :
- Degradation Studies : Expose the compound to UV/H₂O₂ systems. Monitor reaction kinetics via HPLC or LC-MS. Key intermediates include hydroxylated derivatives (e.g., 4-ethylphenol analogs) and sulfoxide/sulfone products due to sulfur oxidation .
- Byproduct Identification : Use GC-MS or FTIR for volatile organics (e.g., ethylbenzene fragments) and NMR for non-volatile residues. Compare with degradation pathways of structurally similar compounds (e.g., triclosan or ibuprofen analogs) .
Q. How can computational methods (DFT, molecular dynamics) predict the reactivity of this compound with hydroxyl radicals (·OH) in environmental systems?
- Methodology :
- DFT Simulations : Calculate bond dissociation energies (BDEs) for C–S and C–C bonds to identify vulnerable sites. Use Gaussian or ORCA software with B3LYP/6-31G* basis sets.
- Mechanistic Insights : Model transition states for ·OH attack at the sulfur or ethyl group. Validate predictions with experimental LC-MS/MS data on reaction intermediates .
Q. What strategies resolve contradictions in experimental data, such as conflicting byproduct profiles under varying oxidation conditions?
- Methodology :
- Controlled Replicates : Conduct triplicate experiments with standardized conditions (pH, UV intensity, H₂O₂ concentration).
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify variables (e.g., light intensity, solvent) causing divergence. Cross-reference with computational models to isolate artifacts .
Q. How can physiologically based pharmacokinetic (PBPK) modeling be adapted for this compound using structural analogs like ethylbenzene?
- Methodology :
- Model Selection : Identify analogs (e.g., ethylbenzene, toluene) with established PBPK parameters. Adjust partition coefficients (e.g., blood:air, fat:water) based on logP values and molecular volume .
- Validation : Compare simulated tissue concentrations with in vivo rodent data. Prioritize hepatic metabolism and renal excretion pathways due to sulfur-containing metabolites .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodology :
- PPE Requirements : Use nitrile gloves, fume hoods, and chemical-resistant aprons. Avoid skin contact due to potential thioether toxicity .
- Waste Management : Segregate halogenated byproducts (e.g., from oxidation) and dispose via certified hazardous waste facilities. Document SDS sections 8 (exposure controls) and 13 (disposal) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
